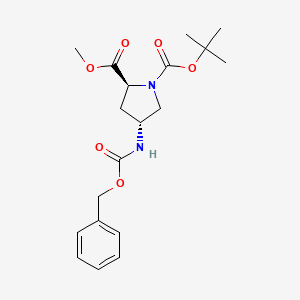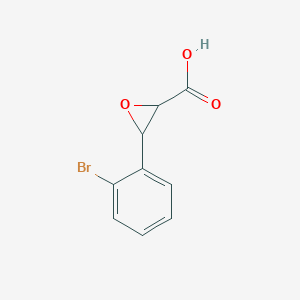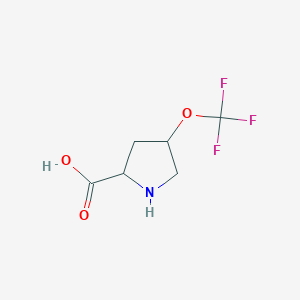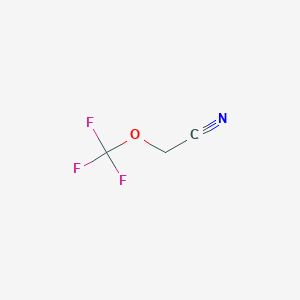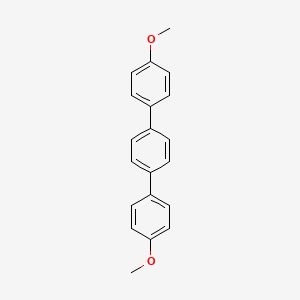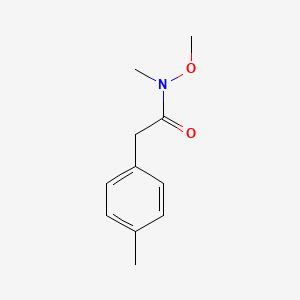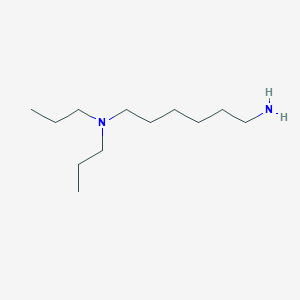![molecular formula C13H20N2O2 B3097129 tert-butyl N-[benzyl(methyl)amino]carbamate CAS No. 1301227-01-9](/img/structure/B3097129.png)
tert-butyl N-[benzyl(methyl)amino]carbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Metalation
Tert-butyl carbamate derivatives, specifically when a benzyl group is attached to nitrogen, have been utilized in the study of metalation reactions between nitrogen and silicon. This process is instrumental in preparing α-functionalized α-amino silanes, showcasing the compound's role in synthesizing complex organosilicon compounds. The metalation occurs rapidly, and the reaction with various electrophiles proceeds efficiently, highlighting its utility in organic synthesis and materials science (Sieburth, Somers, & O'hare, 1996).
Asymmetric Synthesis
The compound has been used in asymmetric synthesis, particularly in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions. This application underscores its importance in the field of stereochemistry and the development of enantioselective synthetic methods, which are crucial for the production of chiral pharmaceuticals and other bioactive molecules (Yang, Pan, & List, 2009).
Antioxidant Synthesis
Research into the synthesis of new monomeric antioxidants incorporating tert-butyl carbamate derivatives has demonstrated their effectiveness in stabilizing polymers against thermal oxidation. These findings are significant for the polymer industry, particularly in enhancing the durability and lifespan of polymeric materials used in various applications, from automotive to consumer goods (Pan, Liu, & Lau, 1998).
Protective Group Chemistry
The utility of tert-butyl carbamate derivatives extends to protective group chemistry, where they are used to protect amino groups during synthetic procedures. This application is pivotal in peptide synthesis and other areas where selective reactivity is required, facilitating complex organic syntheses by protecting functional groups from undesired reactions (Sakaitani & Ohfune, 1990).
Deprotection Strategies
Moreover, aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, among other protective groups. This mild and selective deprotection method is crucial for the final steps in the synthesis of many pharmaceuticals and bioactive compounds, ensuring the preservation of sensitive functional groups (Li et al., 2006).
Propriétés
IUPAC Name |
tert-butyl N-[benzyl(methyl)amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-15(4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMFJEDGWNFPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)
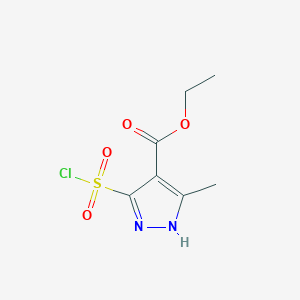
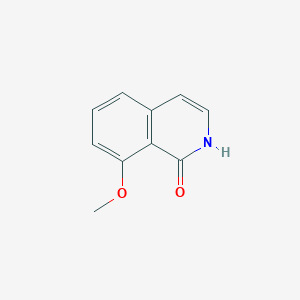
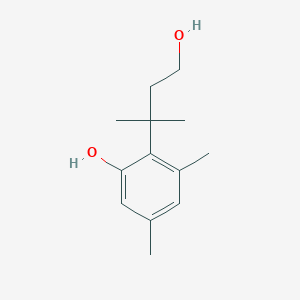
![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)
